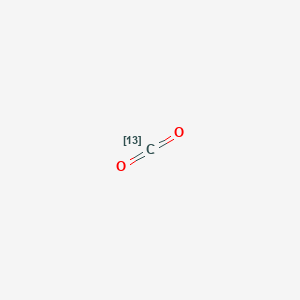

Carbon-13C dioxide

Vue d'ensemble

Description

Carbon dioxide (CO₂), including its isotopically labeled form, Carbon-13C dioxide, is extensively used in research and industry due to its abundance, non-toxicity, and environmental importance. The isotope 13C-enriched CO₂ is particularly useful in molecular structure analysis, tracing chemical pathways, and enhancing the understanding of chemical and biological processes (Liu et al., 2015).

Synthesis Analysis

Carbon-13C dioxide can be synthesized and utilized as a building block in organic synthesis. Methods include catalytic processes and reactions with other organic compounds under various conditions. These synthetic pathways allow the incorporation of 13C into a wide range of compounds, highlighting its versatility and utility in chemical synthesis (Beller et al., 2017).

Molecular Structure Analysis

The molecular structure of Carbon-13C dioxide is linear, with a central carbon atom double-bonded to two oxygen atoms. The 13C isotope provides a unique spectral signature that aids in molecular structure elucidation, especially in spectroscopic studies such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis.

Chemical Reactions and Properties

Carbon-13C dioxide is involved in various chemical reactions, acting as a C1 building block. It participates in carboxylation reactions, is used in the synthesis of methanol, formic acid, and other chemicals, and plays a role in the synthesis of complex molecules via palladium-catalyzed heterocycle synthesis (Baiker, 2000; Klier et al., 1982).

Physical Properties Analysis

The physical properties of Carbon-13C dioxide are similar to those of the more common 12C isotope of carbon dioxide, including its phase at room temperature, density, and solubility. The 13C isotope, however, provides a distinct advantage in research due to its detectability in isotope-ratio mass spectrometry and other analytical techniques.

Chemical Properties Analysis

Chemically, Carbon-13C dioxide behaves similarly to its 12C counterpart but is utilized specifically for its isotopic signature. It reacts with amines, organometallic compounds, and other chemical groups in a manner similar to 12CO₂ but allows for the tracing of carbon atoms through chemical reactions and biological pathways (Jiang et al., 2017; Seo et al., 2016).

Applications De Recherche Scientifique

Paleoceanography and Climate Studies :

- Carbon isotopes, including , are critical in studying Earth's climate evolution, oceanic processes, and atmospheric changes. Stable carbon isotope ratios are used as proxies in paleoceanography to trace changes in ocean circulation, productivity, and carbon cycling through geological times. These isotopes help in understanding the historical climate and atmospheric levels which are pivotal in climate change studies (Mackensen & Schmiedl, 2019).

Plant, Soil, and Ecological Research :

- is used in labeling studies to trace the carbon flow from the atmosphere into plants and subsequently into the soil. It aids in understanding the photosynthesis process, carbon allocation, and soil carbon dynamics. This technique helps in studying the interaction between plants and soil, nutrient cycling, and ecosystem responses to various environmental changes (Matus et al., 2014).

Metabolic and Physiological Studies :

- In medical and physiological research, breath tests are used to study metabolic disorders and digestive functions. These tests are non-invasive and are used to diagnose conditions such as Helicobacter pylori infection, liver function, and fat assimilation (McCue & Welch, 2015).

Carbon Sequestration and Capture Technologies :

- Research into carbon capture and sequestration technologies uses to understand the absorption, binding, and release mechanisms of in various chemical solvents. This is important for developing efficient and economically viable technologies to reduce atmospheric levels (Guo et al., 2014).

Food Safety and Authentication :

- The stable isotope is used in food science to trace the geographical origin of food products, verify their authenticity, and detect adulteration. This is based on the principle that different environments impart different isotopic signatures to the food products grown or raised there, helping in ensuring food safety and quality (Minson et al., 1975).

Safety And Hazards

Orientations Futures

Propriétés

InChI |

InChI=1S/CO2/c2-1-3/i1+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURLTUGMZLYLDI-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435908 | |

| Record name | Carbon-13C dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

45.002 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbon-13C dioxide | |

CAS RN |

1111-72-4 | |

| Record name | Carbon-13C dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

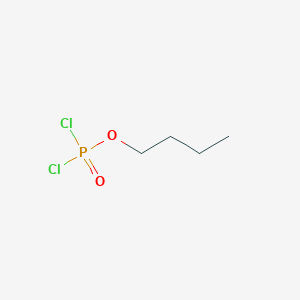

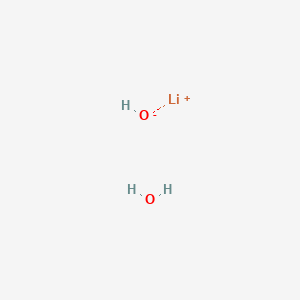

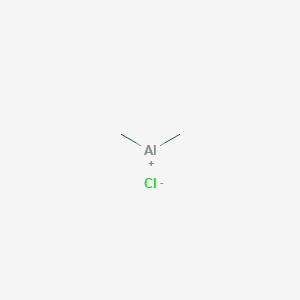

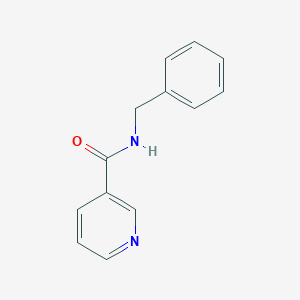

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

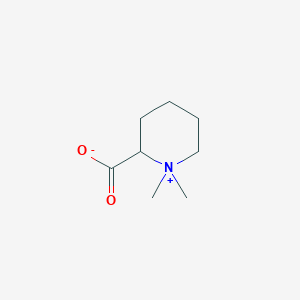

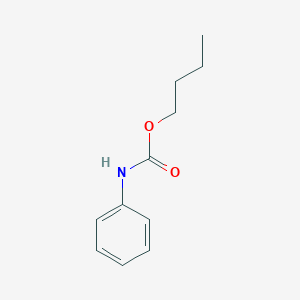

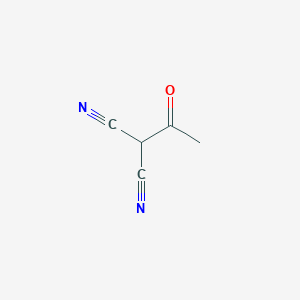

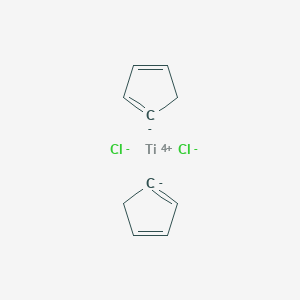

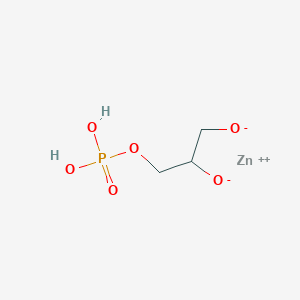

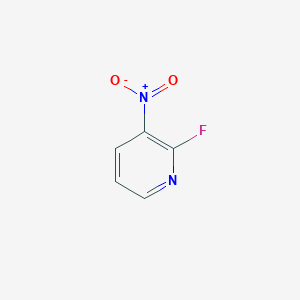

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)